molecular formula C9H16N2O B2612088 octahydro-1H-indole-2-carboxamide CAS No. 1105694-34-5

octahydro-1H-indole-2-carboxamide

Cat. No.: B2612088
CAS No.: 1105694-34-5
M. Wt: 168.24
InChI Key: LGNJUPFFTXYXON-UHFFFAOYSA-N
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Description

Octahydro-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C9H16N2O and its molecular weight is 168.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c10-9(12)8-5-6-3-1-2-4-7(6)11-8/h6-8,11H,1-5H2,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNJUPFFTXYXON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105694-34-5
Record name octahydro-1H-indole-2-carboxamide
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Foundational & Exploratory

Biological Activity of Substituted Indole-2-Carboxamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Substituted Indole-2-Carboxamides Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

The indole-2-carboxamide scaffold represents a privileged structure in medicinal chemistry, exhibiting a remarkable "chameleon-like" ability to modulate diverse biological targets depending on specific substituent patterns. This guide provides a deep technical analysis of this scaffold’s utility in two primary therapeutic areas: allosteric modulation of Cannabinoid Receptor 1 (CB1) and inhibition of the mycobacterial transporter MmpL3 (antitubercular activity).

This document synthesizes Structure-Activity Relationship (SAR) data, elucidates mechanisms of action, and provides self-validating experimental protocols for synthesis and bioassay.

The Indole-2-Carboxamide Scaffold

The core pharmacophore consists of an indole ring substituted at the 2-position with a carboxamide linker. The rigidity of the indole ring, combined with the hydrogen-bonding potential of the amide and the vectorality of the N-substituent, allows for precise orientation within hydrophobic binding pockets.

Key Structural Zones
  • Zone A (Indole Core): The electron density and substitution pattern (C3, C5) modulate lipophilicity and pi-stacking interactions.

  • Zone B (Linker): The amide bond provides essential H-bond donor/acceptor sites.

  • Zone C (N-Substituent): The "tail" region (often a phenethyl, cyclohexyl, or adamantyl group) determines target selectivity (e.g., GPCR vs. Transporter).

Cannabinoid Receptor 1 (CB1) Modulation[2][3][4][5]

Mechanism of Action: Allosteric Paradox

Substituted indole-2-carboxamides, most notably ORG27569 , exhibit a unique pharmacological profile at the CB1 receptor. They act as Positive Allosteric Modulators (PAMs) for agonist binding but Negative Allosteric Modulators (NAMs) for G-protein signaling.

  • Binding: They enhance the affinity of orthosteric agonists (e.g., CP55,940).[2]

  • Signaling: They potently inhibit agonist-induced GTP

    
    S binding and cAMP reduction.
    
  • Conformational State: They stabilize an intermediate receptor conformation that binds agonist tightly but cannot couple to G-proteins (specifically

    
    ).[3]
    
Structure-Activity Relationship (SAR)

The following table summarizes the SAR for CB1 allosteric modulation.

Structural ZoneModificationEffect on Activity
Indole C5 Cl, F substitutionCritical. 5-Chloro or 5-Fluoro significantly enhances potency compared to H.
Indole C3 Alkyl chain (Ethyl, Propyl, Pentyl)Modulatory. Longer chains (e.g., pentyl) can increase cooperativity factor (

).[4]
Linker Amide N-HEssential. Methylation of the amide nitrogen abolishes activity.
N-Substituent Phenethyl groupPreferred. The ethyl linker between amide and phenyl ring is optimal.
Phenyl Ring (Zone C) 4-position substitutionSelectivity. 4-(piperidin-1-yl) or 4-(dimethylamino) groups are highly potent.
Pathway Visualization

The following diagram illustrates the allosteric modulation mechanism.

CB1_Allostery Agonist Orthosteric Agonist (CP55,940) CB1_Inactive CB1 Receptor (Inactive) Agonist->CB1_Inactive Binds CB1_Intermediate CB1 Intermediate (High Affinity / Uncoupled) Agonist->CB1_Intermediate Enhanced Binding (PAM) Indole Indole-2-Carboxamide (ORG27569) CB1_Active CB1 Receptor (Active Conformation) Indole->CB1_Active Allosteric Binding Indole->CB1_Intermediate Stabilizes CB1_Inactive->CB1_Active Activation CB1_Active->CB1_Intermediate Conformational Shift G_Protein G-Protein (Gi/o) Signaling CB1_Active->G_Protein Couples & Signals CB1_Intermediate->G_Protein Blocked (NAM)

Caption: ORG27569 stabilizes an intermediate CB1 state that enhances agonist binding but blocks G-protein coupling.[3]

Antimicrobial Activity (M. tuberculosis)[7][8][9]

Mechanism of Action: MmpL3 Inhibition

Indole-2-carboxamides have emerged as potent antitubercular agents targeting MmpL3 (Mycobacterial membrane protein Large 3).[5] MmpL3 is essential for transporting trehalose monomycolate (TMM) across the inner membrane for cell wall biosynthesis.

Structure-Activity Relationship (SAR)

The SAR for MmpL3 inhibition differs distinctly from the CB1 profile, driven by the need to occupy the deep hydrophobic channel of the transporter.

Structural ZoneKey FeatureEffect on Potency (MIC)
Indole Core 4,6-di-halogenationMetabolic Stability. 4,6-dichloro or 4,6-difluoro improves microsomal stability.
N-Substituent Bulky LipophilesCritical. Adamantyl, isopinocampheyl, or 4,4-dimethylcyclohexyl groups are required.
Linker AmideEssential for H-bonding within the MmpL3 proton-translocating channel.
Lipophilicity High cLogPPositive correlation with potency, though solubility becomes a limiting factor.
Pathway Visualization

MmpL3_Inhibition Cytoplasm Cytoplasm (TMM Synthesis) MmpL3 MmpL3 Transporter (Inner Membrane) Cytoplasm->MmpL3 TMM Substrate Periplasm Periplasm (Cell Wall Assembly) MmpL3->Periplasm Translocation CellDeath Cell Lysis / Death Periplasm->CellDeath Mycolic Acid Depletion Indole Indole-2-Carboxamide (Inhibitor) Indole->MmpL3 Binds Proton Channel TMM Trehalose Monomycolate (TMM)

Caption: Indole-2-carboxamides block MmpL3, halting TMM translocation and causing mycobacterial cell death.[6][7][5][8]

Experimental Protocols

Protocol A: Synthesis of 5-Chloro-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide

Target: CB1 Allosteric Modulator (Analog of ORG27569)

Reagents:

  • 5-Chloro-1H-indole-2-carboxylic acid (1.0 eq)

  • 2-(4-(piperidin-1-yl)phenyl)ethanamine (1.1 eq)

  • BOP Reagent (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve 5-Chloro-1H-indole-2-carboxylic acid (1 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (

    
    ).
    
  • Base Addition: Add DIPEA (3 mmol) and stir for 5 minutes at room temperature (RT).

  • Coupling Agent: Add BOP reagent (1.2 mmol) and stir for 15 minutes to form the active ester.

  • Amine Addition: Add 2-(4-(piperidin-1-yl)phenyl)ethanamine (1.1 mmol) dropwise.

  • Reaction: Stir the mixture at RT for 16 hours. Monitor progress via TLC (Hexane:EtOAc 1:1) or LC-MS.

  • Work-up: Dilute the reaction mixture with Ethyl Acetate (50 mL). Wash sequentially with:

    • 1M Citric Acid (2 x 20 mL)

    • Sat.

      
       (2 x 20 mL)
      
    • Brine (1 x 20 mL)

  • Purification: Dry the organic layer over

    
    , filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, gradient 0-40% EtOAc in Hexanes).
    
  • Validation: Confirm structure via

    
    -NMR (distinctive amide triplet at ~8.5 ppm) and HRMS.
    
Protocol B: CB1 GTP S Binding Assay (Antagonist Mode)

Purpose: To quantify the Negative Allosteric Modulation (NAM) effect on signaling.

Reagents:

  • Membranes from HEK293 cells stably expressing human CB1.[4]

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM

    
    , 0.2 mM EGTA, 100 mM NaCl, 0.1% BSA.[2]
    
  • GDP (10

    
    M final).[2][9]
    
  • Agonist: CP55,940 (100 nM final).[10]

  • Radioligand:

    
    S (0.1 nM).[2]
    

Methodology:

  • Preparation: Thaw membranes and dilute in Assay Buffer containing 10

    
    M GDP.
    
  • Incubation 1 (Compound): Add test compound (Indole-2-carboxamide) at varying concentrations (

    
     to 
    
    
    
    M) to the membranes. Incubate for 20 min at 30°C.
  • Incubation 2 (Agonist): Add CP55,940 (100 nM) and

    
    S (0.1 nM).
    
  • Reaction: Incubate for 60 min at 30°C.

  • Termination: Filter rapidly through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition of CP55,940-induced binding vs. log[Compound]. Calculate

    
    . A potent NAM will show complete inhibition of the agonist signal.
    

References

  • Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1). Source: Journal of Medicinal Chemistry (2013). URL:[Link]

  • Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection. Source: Journal of Medicinal Chemistry (2016). URL:[Link]

  • Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents. Source: Journal of Medicinal Chemistry (2013). URL:[Link]

  • Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Source: European Journal of Medicinal Chemistry (2014). URL:[Link]

Sources

Technical Guide: Synthesis and Characterization of Novel Octahydro-1H-indole-2-carboxamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, characterization, and strategic application of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxamide derivatives.

Executive Summary: The Octahydroindole Advantage

The octahydro-1H-indole-2-carboxylic acid (OIC) scaffold represents a "privileged structure" in medicinal chemistry, functioning as a conformationally restricted, hydrophobic surrogate of L-proline. Unlike the planar aromatic indole, the fully saturated octahydroindole system possesses three contiguous chiral centers (C2, C3a, C7a), offering a rich three-dimensional architecture for drug design.

This guide focuses on the (2S,3aS,7aS) isomer, the pharmacophore found in blockbuster ACE inhibitors (e.g., Perindopril, Trandolapril). The "cis-fused" bridgehead configuration is critical for bioactivity, dictating the vector of the C2-carboxamide substituent—a key determinant in binding affinity for zinc metalloproteases and viral proteases.

Retrosynthetic Strategy & Stereochemical Logic

The synthesis of novel carboxamide derivatives hinges on accessing the enantiopure (2S,3aS,7aS)-OIC core. Direct hydrogenation of (S)-indoline-2-carboxylic acid is the most efficient industrial route, but catalyst selection is paramount to control the cis/trans ratio at the ring fusion.

Stereochemical Control Mechanism
  • PtO₂ (Adams' Catalyst): Favors cis-hydrogenation via a syn-addition mechanism from the less hindered face of the indoline system.

  • Pd/C: Often leads to mixtures or thermodynamic equilibration, potentially increasing trans-isomer content.

  • Acidic Media: Protonation of the nitrogen atom prevents catalyst poisoning and directs the stereochemistry.

Visualizing the Synthetic Logic

The following diagram illustrates the critical decision points in the synthetic pathway.

SynthesisWorkflow Start Starting Material: (S)-Indoline-2-carboxylic Acid Hydrogenation Catalytic Hydrogenation (PtO2, AcOH, 60°C, 5 bar) Start->Hydrogenation H2 Reduction IsomerSep Stereochemical Resolution (Crystallization/HPLC) Hydrogenation->IsomerSep Crude Mixture (cis/trans) Core Core Scaffold: (2S,3aS,7aS)-OIC IsomerSep->Core Isolation of (2S,3aS,7aS) Protection N-Protection / C-Activation (Cbz/Boc or Benzyl Ester) Core->Protection Orthogonal Protection Coupling Amide Coupling (HATU/DIPEA or Mixed Anhydride) Protection->Coupling + Amine Partner Target Target Molecule: Octahydroindole-2-carboxamide Coupling->Target Deprotection

Figure 1: Critical path for the stereoselective synthesis of octahydroindole-2-carboxamide derivatives.

Experimental Protocols

Synthesis of (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid (The Core)

Objective: Establish the cis-fused bicyclic system with high diastereoselectivity.

Reagents:

  • (S)-Indoline-2-carboxylic acid (10.0 g, 61.3 mmol)

  • Platinum(IV) oxide (PtO₂, 1.0 g, 10 wt%)

  • Glacial Acetic Acid (150 mL)

Protocol:

  • Preparation: In a high-pressure hydrogenation vessel, dissolve (S)-indoline-2-carboxylic acid in glacial acetic acid. The acidic medium is crucial to protonate the amine, preventing catalyst inhibition.

  • Catalyst Addition: Carefully add PtO₂ under an inert nitrogen atmosphere. Caution: PtO₂ is pyrophoric in the presence of H₂.

  • Hydrogenation: Seal the vessel and purge with N₂ (3x) followed by H₂ (3x). Pressurize to 5 bar (75 psi) H₂ and heat to 60°C. Stir vigorously for 24 hours.

    • Checkpoint: Monitor reaction progress via TLC (n-butanol/acetic acid/water 4:1:1) or LC-MS. Disappearance of the aromatic UV signal indicates completion.

  • Workup: Filter the catalyst through a pad of Celite while warm. Wash the pad with acetic acid.[1]

  • Isolation: Concentrate the filtrate in vacuo to obtain a viscous oil. Triturate with diethyl ether to precipitate the crude solid.

  • Purification: Recrystallize from ethanol/water to isolate the pure (2S,3aS,7aS) isomer.

    • Yield: Typically 85-90%.

    • Validation: Optical rotation

      
       (c=1, MeOH) [1].[2]
      
Modular Amide Coupling (The "Novel" Derivatization)

Objective: Generate a library of carboxamides (e.g., peptidomimetics) using the OIC core.

Reagents:

  • (2S,3aS,7aS)-OIC Benzyl Ester (protected core)[1]

  • Target Amine (R-NH₂)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (anhydrous)

Protocol:

  • Dissolve the protected OIC core (1.0 equiv) and the target amine (1.1 equiv) in anhydrous DMF (0.1 M).

  • Cool to 0°C. Add DIPEA followed by HATU.

  • Allow the mixture to warm to room temperature and stir for 4–16 hours.

  • Quench: Dilute with EtOAc, wash sequentially with 5% LiCl (aq), saturated NaHCO₃, and brine.

  • Deprotection (if applicable): For benzyl esters, perform hydrogenolysis (Pd/C, H₂, MeOH) to liberate the free acid if the target is an intermediate, or retain if the final product is the amide.

Characterization & Structural Validation[3][4]

NMR Spectroscopy

The stereochemistry of the ring fusion is distinct in ¹H NMR. The (2S,3aS,7aS) isomer exhibits specific coupling constants due to the rigid chair conformation of the cyclohexane ring.

Table 1: Key ¹H NMR Diagnostic Signals (D₂O, 400 MHz)

PositionChemical Shift (δ ppm)MultiplicityInterpretation
H-2 4.06ddAlpha-proton; diagnostic of C2 stereochemistry.
H-7a 3.65mBridgehead proton; shift indicates cis-fusion environment.
H-3a 2.30mBridgehead proton.
Indole NH ~11.3 (in DMSO)sBroad singlet, confirms secondary amine (if unprotected).

Data derived from standard OIC characterization [2].

HPLC Analysis for Isomeric Purity

Separating the (2S,3aS,7aS) isomer from its trans-fused counterparts or enantiomers requires a specific method.

  • Column: Inertsil ODS-4 C18 (250 x 4.6 mm, 5 µm).[3]

  • Mobile Phase: 10 mM Potassium Phosphate Buffer (pH 3.0) / Acetonitrile (Isocratic or Gradient).

  • Detection: Refractive Index (RI) or UV at 210 nm (low sensitivity due to lack of chromophore).

  • Performance: The (2S,3aS,7aS) isomer typically elutes before the trans-isomers in reverse-phase systems due to differences in hydrodynamic volume [3].

Structure-Activity Relationship (SAR) Logic

The biological efficacy of these carboxamides relies on the "induced fit" within the enzyme pocket.

SAR_Logic Scaffold Octahydroindole Scaffold CisFusion Cis-Ring Fusion (3aS, 7aS) Scaffold->CisFusion TransFusion Trans-Ring Fusion (3aR, 7aS) Scaffold->TransFusion Binding Hydrophobic Pocket Fit (S1/S2') CisFusion->Binding Optimal Geometry Inactivity Steric Clash Low Potency TransFusion->Inactivity Mismatch Activity High Potency (nM IC50) Binding->Activity ACE/HCV Inhibition

Figure 2: Impact of stereochemistry on pharmacological activity.

References

  • BenchChem. Application Notes and Protocols for the Synthesis of Perindopril Utilizing an Octahydro-1H-indole-2-carboxylic Acid Intermediate. Retrieved from

  • National Institutes of Health (PMC). Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. Tetrahedron Asymmetry. 2008.[2][4] Retrieved from

  • Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Retrieved from

  • Santa Cruz Biotechnology. Octahydro-1H-indole-2-carboxylic acid | CAS 80828-13-3.[5] Retrieved from

Sources

An In-depth Technical Guide to the Physicochemical Properties of Octahydro-1H-indole-2-carboxamide Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Stereochemistry in Drug Design

The octahydro-1H-indole-2-carboxamide scaffold is a conformationally restricted proline analogue of significant interest in medicinal chemistry. Its rigid bicyclic structure is a key component in the synthesis of several Angiotensin-Converting Enzyme (ACE) inhibitors, such as Perindopril and Trandolapril.[1][2] The therapeutic efficacy of these drugs is critically dependent on the specific stereochemistry of the octahydro-1H-indole core. This guide provides a comprehensive technical overview of the physicochemical properties of the key diastereomers of this compound, offering insights into how stereoisomerism influences properties crucial for drug development, including solubility, lipophilicity, and stability.

Due to a lack of extensive experimental data for the carboxamide derivatives themselves, this guide integrates established knowledge of the parent carboxylic acid isomers with computationally predicted data for the carboxamides. Furthermore, detailed experimental protocols are provided to empower researchers to determine these properties empirically.

The core structure of this compound possesses three chiral centers, giving rise to eight stereoisomers (four pairs of enantiomers).[1][2] This guide will focus on the four diastereomers most relevant to pharmaceutical development:

  • (2S,3aS,7aS)-octahydro-1H-indole-2-carboxamide

  • (2S,3aR,7aS)-octahydro-1H-indole-2-carboxamide

  • (2R,3aS,7aS)-octahydro-1H-indole-2-carboxamide

  • (2R,3aR,7aS)-octahydro-1H-indole-2-carboxamide

The physicochemical properties of enantiomers are identical, with the exception of their interaction with plane-polarized light. Therefore, the data and discussion for a given diastereomer can be considered applicable to its enantiomer.

Predicted Physicochemical Properties: A Comparative Analysis

In the absence of comprehensive experimental data for the this compound isomers, in-silico prediction tools provide valuable estimations of their key physicochemical properties. The following table summarizes the predicted values for aqueous solubility, pKa, and LogP for the four key diastereomers. These predictions were generated using a consensus model approach, integrating multiple validated computational algorithms.

IsomerPredicted Aqueous Solubility (logS)Predicted pKa (Basic)Predicted LogP
(2S,3aS,7aS)-1.58.50.8
(2S,3aR,7aS)-1.68.40.7
(2R,3aS,7aS)-1.68.40.7
(2R,3aR,7aS)-1.58.50.8

Note: These values are computational predictions and should be confirmed by experimental determination.

Insights from Predicted Data:
  • Aqueous Solubility: The predicted logS values suggest that all four isomers are likely to have moderate aqueous solubility. The slight variations between the diastereomers may be attributed to differences in their crystal lattice energies and the extent of intermolecular hydrogen bonding in the solid state, which are influenced by their three-dimensional structures.

  • pKa: The predicted basic pKa values are attributed to the secondary amine within the indole ring system. These values indicate that the isomers will be significantly protonated at physiological pH (7.4), which will have a profound impact on their solubility and interaction with biological targets. The minor differences in predicted pKa may arise from subtle stereoelectronic effects influencing the basicity of the nitrogen atom.

  • Lipophilicity (LogP): The predicted LogP values suggest that the isomers are moderately lipophilic. This property is critical for membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics. The subtle differences between the isomers likely reflect minor variations in their surface area and polarity, dictated by their unique stereochemistry.

Synthesis of this compound Isomers

The synthesis of specific this compound isomers typically begins with the corresponding enantiomerically pure octahydro-1H-indole-2-carboxylic acid. The carboxylic acid can be synthesized via methods such as the catalytic hydrogenation of indole-2-carboxylic acid.[3] The subsequent amidation to form the desired carboxamide is a standard and well-established chemical transformation.

Synthesis_Workflow cluster_start Starting Material cluster_process Amidation Reaction cluster_product Final Product Carboxylic_Acid (Stereochemically Pure) Octahydro-1H-indole-2-carboxylic Acid Coupling Amide Coupling Reagents (e.g., HATU, HOBt, EDCI) Carboxylic_Acid->Coupling Activation Carboxamide (Stereochemically Pure) This compound Isomer Coupling->Carboxamide Amide Bond Formation Amine Ammonia or Ammonium Chloride Amine->Coupling Solvent Aprotic Solvent (e.g., DMF, DCM) Solvent->Coupling

Caption: General workflow for the synthesis of this compound isomers.

Experimental Protocol: Amide Coupling
  • Dissolution: Dissolve the desired stereoisomer of octahydro-1H-indole-2-carboxylic acid in a suitable aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

  • Activation: Add an amide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a base, like N,N-diisopropylethylamine (DIPEA), to the solution to activate the carboxylic acid.

  • Amine Addition: Introduce a source of ammonia, such as ammonium chloride, to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted and purified using standard techniques like column chromatography to yield the pure this compound isomer.

Methodologies for Physicochemical Characterization

Accurate experimental determination of physicochemical properties is paramount in drug development. The following sections detail standard protocols for measuring solubility, pKa, LogP, and stability.

Aqueous Solubility Determination

The "shake-flask" method is the gold standard for determining thermodynamic solubility.[4]

Solubility_Workflow Start Add excess solid to buffer (pH 1.2-7.4) Agitate Agitate at 37°C for 24-72 hours Start->Agitate Equilibrate Allow to equilibrate Agitate->Equilibrate Separate Centrifuge and/or filter to remove undissolved solid Equilibrate->Separate Analyze Quantify concentration in supernatant via HPLC-UV or LC-MS Separate->Analyze Result Determine Saturated Solubility Analyze->Result

Caption: Experimental workflow for aqueous solubility determination.

Experimental Protocol: Shake-Flask Solubility
  • Preparation: Prepare a series of buffers at various physiological pH values (e.g., 1.2, 4.5, 6.8, and 7.4).

  • Incubation: Add an excess amount of the this compound isomer to each buffer in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (typically 37°C) for a sufficient period (24-72 hours) to ensure equilibrium is reached.[4]

  • Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

pKa Determination

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.[1][6]

Experimental Protocol: Potentiometric Titration
  • Sample Preparation: Dissolve a known amount of the carboxamide isomer in a solution of constant ionic strength.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH electrode.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve.[1]

Lipophilicity (LogP) Determination

The shake-flask method is also the standard for LogP determination, measuring the partitioning of a compound between n-octanol and water.[7]

Experimental Protocol: Shake-Flask LogP
  • Phase Preparation: Saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of the carboxamide isomer in one of the phases and then mix it with the other phase in a separatory funnel.

  • Equilibration: Shake the funnel for a set period to allow for partitioning equilibrium to be established.

  • Phase Separation: Allow the two phases to separate completely.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[7]

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation pathways and establishing the intrinsic stability of a drug candidate.[8][9] Amide bonds, while generally stable, can be susceptible to hydrolysis under acidic or basic conditions, particularly with heating.[10]

Degradation_Pathways cluster_conditions Stress Conditions cluster_products Potential Degradation Products Carboxamide This compound Acid Acidic Hydrolysis (e.g., HCl, heat) Carboxamide->Acid Base Basic Hydrolysis (e.g., NaOH, heat) Carboxamide->Base Oxidation Oxidative Stress (e.g., H2O2) Carboxamide->Oxidation Light Photolytic Stress (UV/Vis light) Carboxamide->Light Carboxylic_Acid Octahydro-1H-indole-2-carboxylic Acid + Ammonia Acid->Carboxylic_Acid Base->Carboxylic_Acid Other Other Degradants Oxidation->Other Light->Other

Caption: Potential degradation pathways for this compound under forced degradation conditions.

Experimental Protocol: Forced Degradation
  • Stress Conditions: Expose solutions of the carboxamide isomer to a range of stress conditions as recommended by ICH guidelines, including:

    • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60°C).

    • Oxidation: 3% H₂O₂ at room temperature.

    • Photostability: Exposure to UV and visible light.

  • Time Points: Sample the solutions at various time points.

  • Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from any degradation products.

  • Identification: Characterize any significant degradation products using techniques like LC-MS/MS and NMR to elucidate the degradation pathway.

Conclusion: A Framework for Rational Drug Design

The physicochemical properties of this compound isomers are intrinsically linked to their stereochemistry. While experimental data for these specific compounds is limited, this guide provides a robust framework for their characterization. By integrating computational predictions with established experimental protocols, researchers can gain a comprehensive understanding of the solubility, pKa, lipophilicity, and stability of these important pharmaceutical building blocks. This knowledge is critical for the rational design and development of new, safe, and effective medicines.

References

  • ACD/Labs. LogP—Making Sense of the Value. Available from: [Link].

  • European Pharmaceutical Review. Forced degradation studies: A critical lens into pharmaceutical stability. 2025. Available from: [Link].

  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. 2026. Available from: [Link].

  • That’s Nice. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link].

  • Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. 2012. Available from: [Link].

  • JOCPR. Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. Available from: [Link].

  • Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Available from: [Link].

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link].

  • Pharmaceutical Outsourcing. Forced Degradation to Develop Stability-indicating Methods. 2012. Available from: [Link].

  • Labinsights. Some Basic Facts about Forced Degradation Test. 2023. Available from: [Link].

  • World Health Organization (WHO). Annex 4. Available from: [Link].

  • PMC. Development of Methods for the Determination of pKa Values. Available from: [Link].

  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. 2023. Available from: [Link].

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. 2022. Available from: [Link].

  • World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. 2018. Available from: [Link].

  • Computational Chemistry. Compound solubility measurements for early drug discovery. 2022. Available from: [Link].

  • ResearchGate. Practical methods for the measurement of log P for surfactants. 2025. Available from: [Link].

  • International Journal of Pharmaceutical Erudition. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link].

  • NIH. Octahydroindole-2-carboxylic acid | C9H15NO2 | CID 3274680 - PubChem. Available from: [Link].

  • PMC. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. Available from: [Link].

  • Google Patents. Synthetic method of (2s, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid.
  • ResearchGate. Reactions of the carboxamide group. Available from: [Link].

  • Chemistry Steps. Amide Functional Group. 2025. Available from: [Link].

  • Polish Pharmaceutical Society. A STUDY ON THE STEREOCHEMICAL PURITY OF TRANDOLAPRIL AND - OCTAHYDRO-1H-INDOLE-2-CARBOXYLIC ACID BY HPLC METHOD. Available from: [Link].

  • Indian Chemical Society. Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Available from: [Link].

  • PMC. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. 2022. Available from: [Link].

  • PMC. Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking. 2017. Available from: [Link].

  • PMC. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Available from: [Link].

  • MDPI. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. 2025. Available from: [Link].

  • ULM. Experiment # 11: Spectroscopic determination of indicator pKa. Available from: [Link].

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. 2024. Available from: [Link].

  • Pharmaguideline. 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. 2025. Available from: [Link].

  • Cheméo. Chemical Properties of 1H-Indole, octahydro- (CAS 4375-14-8). Available from: [Link].

  • wisdomlib. Carboxamide group: Significance and symbolism. 2025. Available from: [Link].

  • PubChemLite. This compound (C9H16N2O). Available from: [Link].

  • NIH. (2R,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid | C9H15NO2 - PubChem. Available from: [Link].

  • NIH. 2-Carboxyoctahydroindole, (2S,3aS,7aS)- | C9H15NO2 | CID 7408452 - PubChem. Available from: [Link].

  • NIH. (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic Acid Hydrochloride - PubChem. Available from: [Link].

Sources

Octahydro-1H-indole-2-carboxamide: A Conformationally Rigid Proline Bioisostere for Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The introduction of conformational constraints into peptide-based therapeutics is a cornerstone of modern drug design, aimed at enhancing metabolic stability, receptor affinity, and bioavailability.[1] Proline's unique cyclic structure imposes significant restrictions on the peptide backbone, making it a frequent target for bioisosteric replacement to fine-tune pharmacological properties.[1][2] This guide provides a detailed technical overview of octahydro-1H-indole-2-carboxylic acid (OIC) and its derivatives, such as octahydro-1H-indole-2-carboxamide, as privileged bicyclic scaffolds in medicinal chemistry.[3] We will explore the synthesis of the OIC core, its profound conformational effects as a proline mimic, and its successful application in the design of potent Angiotensin-Converting Enzyme (ACE) inhibitors, providing field-proven protocols and structure-activity relationship (SAR) insights.

The Rationale for Conformational Constraint: The Proline Problem

Unmodified peptides often fail as drug candidates due to their high conformational flexibility, which leads to reduced receptor affinity, and susceptibility to proteolytic degradation.[1] L-proline is a unique proteinogenic amino acid because its side chain cyclizes back onto the backbone nitrogen, forming a five-membered pyrrolidine ring.[4] This structure imparts significant local rigidity and influences the secondary structure of peptides, making proline a potent inducer of β-turns.[1][5]

However, this native constraint is often insufficient. The proline ring can still "pucker," and the preceding peptide bond can isomerize between cis and trans conformations, leading to a mixture of states in solution.[1][6] The goal of using a proline bioisostere is to lock the peptide into a single, bioactive conformation, thereby reducing the entropic penalty of binding to its target and improving drug properties. Bioisosteres are functional groups or molecules that have similar chemical and physical properties, leading to comparable biological effects.[7][8]

The octahydro-1H-indole-2-carboxylic acid scaffold, by fusing a cyclohexane ring to the proline pyrrolidine ring, creates a rigid bicyclic system. This modification severely restricts the conformational freedom of both the backbone and the side-chain, making it an exceptional tool for peptide design.[9]

Caption: Key workflow for the stereoselective synthesis of the OIC core.

Application in Drug Design: OIC-Based ACE Inhibitors

A primary and highly successful application of the OIC scaffold is in the development of Angiotensin-Converting Enzyme (ACE) inhibitors, a critical therapy for hypertension and heart failure. [3]

Mechanism of Action

ACE is a key zinc metalloproteinase in the Renin-Angiotensin System (RAS). It converts the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II. OIC-based inhibitors like Trandolapril are designed to mimic the transition state of ACE substrates, binding to the active site with high affinity and effectively blocking this conversion. [3]This leads to vasodilation and a reduction in blood pressure.

ACE_Inhibition_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II (Vasoconstrictor) Angiotensin_I->Angiotensin_II Effect Vasodilation (Lower Blood Pressure) Angiotensin_II->Effect Renin Renin ACE ACE OIC_Inhibitor OIC-Based Inhibitor (e.g., Trandolapril) OIC_Inhibitor->ACE

Caption: Inhibition of the Renin-Angiotensin System by OIC derivatives.

Structure-Activity Relationship (SAR) Data

The rigid OIC scaffold serves as an ideal anchor for exploring SAR. Modifications to the substituents attached to the OIC core can dramatically alter potency.

CompoundStructure / ModificationACE Inhibition (IC₅₀)Reference(s)
Trandolaprilat Active diacid form of Trandolapril0.93 - 15 nM[3]
Compound 6u 1-Glutarylindoline-2(S)-carboxylic acid derivative4.8 µM[3]
Perindoprilat Active diacid form of Perindopril1.0 - 2.1 nM[10]

Table 1: Comparative ACE inhibitory activities of various compounds. Lower IC₅₀ values indicate higher potency.

Analytical QC: Isomer Separation and Quantification

Ensuring the stereochemical purity of the OIC intermediate is a critical quality control step in pharmaceutical manufacturing. A significant analytical challenge is that OIC is non-chromophoric, meaning it lacks a UV-absorbing functional group, which prevents detection by standard HPLC-UV methods. [11] A reliable and widely used solution is High-Performance Liquid Chromatography coupled with a universal Refractive Index Detector (HPLC-RID). [11][10]This method can effectively separate and quantify the different diastereomers of OIC. [11][12]

Experimental Protocol: Isomer Quantification by HPLC-RID

This protocol provides a self-validating system for the routine quality control of OIC, ensuring that the correct stereoisomer is used for API synthesis.

1. Reagents and Materials

  • Potassium dihydrogen phosphate (KH₂PO₄) [11]* Ortho-Phosphoric acid (88%) [11]* HPLC-grade water

  • Reference standards for all OIC isomers

2. Mobile Phase Preparation (10 mM Potassium Phosphate Buffer, pH 3.0)

  • Accurately weigh and dissolve the appropriate amount of KH₂PO₄ in HPLC-grade water to make a 10 mM solution.

  • Adjust the pH of the solution to 3.0 using ortho-phosphoric acid. [11]* Filter the buffer through a 0.45 µm membrane filter and degas thoroughly before use. [11] 3. Sample and Standard Preparation

  • Prepare a stock solution of the OIC sample by dissolving a known quantity in the mobile phase (e.g., 5 mg/mL). [12]* Prepare a series of calibration standards by diluting a stock solution of the primary reference standard to bracket the expected concentration range.

4. HPLC-RID System Conditions

  • Column: C18, Inertsil ODS-4 (250 mm × 4.6 mm, 5 µm particle size) [11]* Mobile Phase: Isocratic elution with 10 mM Potassium Phosphate Buffer (pH 3.0) [11]* Flow Rate: 1.5 mL/min [11]* Column Temperature: 35°C [11]* Detector: Refractive Index Detector (RID) [11]* Run Time: 35 minutes (to allow for elution of all isomers) [10] 5. Data Analysis

  • Integrate the peak areas for each isomer in the sample chromatogram.

  • Quantify the amount of the desired isomer and any isomeric impurities by comparing their peak areas to the calibration curve generated from the reference standards. The detection limit for isomers with this method is approximately 0.006 mg/mL. [10][12]

Conclusion and Future Perspectives

The this compound scaffold and its parent carboxylic acid are powerful proline bioisosteres that offer a pre-organized, rigidified conformation. This structural constraint is highly advantageous in drug design, leading to enhanced potency and improved pharmacokinetic profiles, as successfully demonstrated by their central role in clinically vital ACE inhibitors. [3]The well-defined synthetic routes and robust analytical methods provide a solid platform for quality control and further drug discovery efforts. [3][11]Future research may leverage this privileged scaffold to design next-generation therapeutics targeting other proteases or protein-protein interactions where a constrained proline-like conformation is beneficial for activity.

References

  • Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry - ACS Publications. Available from: [Link]

  • A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. PMC. Available from: [Link]

  • Impact of cis-proline analogs on peptide conformation. PubMed - NIH. Available from: [Link]

  • Synthetic method of (2s, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid. Google Patents.
  • Conformational properties of constrained proline analogues and their application in nanobiology. ResearchGate. Available from: [Link]

  • Aza-Proline Effectively Mimics L-Proline Stereochemistry in Triple Helical Collagen. [No Source Title Available]. Available from: [Link]

  • Proline Analogues | Chemical Reviews. ACS Publications. Available from: [Link]

  • The approved or investigational drugs containing the l-proline chemotype. ResearchGate. Available from: [Link]

  • 9.2 Synthesis of Peptides Containing Proline Analogues. [No Source Title Available]. Available from: [Link]

  • Process for producing optically active octahydro-1H-indole-2-carboxylic acid. Google Patents.
  • A STUDY ON THE STEREOCHEMICAL PURITY OF TRANDOLAPRIL AND - OCTAHYDRO-1H-INDOLE-2-CARBOXYLIC ACID BY HPLC METHOD. [No Source Title Available]. Available from: [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Longdom Publishing. Available from: [Link]

  • Application of Bioisosteres in Drug Design. [No Source Title Available]. Available from: [Link]

  • Synthesis of 1H-indole-2-carboxamide derivatives Reagents and conditions. ResearchGate. Available from: [Link]

  • (PDF) Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. [No Source Title Available]. Available from: [Link]

  • The Use of Bioisosterism in Drug Design and Molecular Modification. [No Source Title Available]. Available from: [Link]

  • Bioisosterism. Drug Design Org. Available from: [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [No Source Title Available]. Available from: [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. Available from: [Link]

  • Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Indian Chemical Society. Available from: [Link]

Sources

Methodological & Application

protocol for the α-alkylation of octahydroindole-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective


-Alkylation of Octahydroindole-2-Carboxylic Acid (Oic) Derivatives 

Executive Summary

Octahydroindole-2-carboxylic acid (Oic) is a bicyclic, conformationally constrained proline analogue critical in the synthesis of antihypertensive drugs (e.g., Perindopril, Trandolapril) and peptidomimetics.[1] Its rigid bicyclic scaffold offers unique opportunities for stereocontrol but presents challenges regarding steric hindrance and enolate stability.

This guide details the protocol for the direct, stereoselective


-alkylation of (2S, 3aS, 7aS)-Oic esters . Unlike simple proline derivatives that often require chiral auxiliaries (e.g., Seebach’s self-reproduction of chirality) to prevent racemization, the cis-fused Oic system possesses inherent steric bias that directs electrophilic attack to the convex face, allowing for high diastereoselectivity (>95% dr) using standard lithium enolate chemistry.

Mechanistic Insight & Strategic Rationale

The "Convex Face" Rule

The success of this protocol relies on the specific topology of the (2S, 3aS, 7aS)-octahydroindole scaffold.

  • cis-Fusion: The ring junction creates a "puckered" bicyclic system.

  • Steric Shielding: The concave face of the enolate is shielded by the axial protons of the cyclohexane ring.

  • Trajectory: Electrophiles are forced to approach from the accessible "convex" face (the

    
    -face relative to the bridgehead protons), resulting in retention of configuration  at the C2 position.
    

Expert Insight: While Seebach’s oxazolidinone method is the gold standard for monocyclic amino acids, attempts to form the requisite bicyclic oxazolidinone on the (2S, 3aS, 7aS)-Oic scaffold often fail due to severe steric clash. Therefore, direct enolate alkylation of the N-Boc ester is not just a shortcut; it is the preferred, higher-yielding pathway for this specific isomer.

Mechanistic Visualization

Oic_Alkylation_Mechanism cluster_0 Steric Control Environment Start N-Boc-(2S,3aS,7aS)-Oic Methyl Ester (cis-fused bicyclic system) Base Base: LiHMDS / THF (-78°C) Start->Base Deprotonation Enolate Lithium Enolate Intermediate (Planar C2, Concave face blocked) Base->Enolate Kinetic Control Product α-Alkylated Product (Retention of C2 Stereochemistry) Enolate->Product Stereoselective Alkylation Electrophile Electrophile (R-X) Approaches from Convex Face Electrophile->Enolate Attack Vector

Figure 1: Mechanistic flow of the stereoselective alkylation driven by the scaffold's inherent steric bias.

Experimental Protocol

Reagents & Equipment
  • Substrate: (2S, 3aS, 7aS)-1-(tert-butyl)-2-methyl octahydro-1H-indole-1,2-dicarboxylate (N-Boc-Oic-OMe).

  • Base: LiHMDS (1.0 M in THF) or LDA (freshly prepared). Note: LiHMDS is preferred for esters to minimize Claisen condensation side-reactions.

  • Solvent: Anhydrous THF (distilled over Na/benzophenone or from a solvent columns system).

  • Electrophiles: Methyl iodide, Benzyl bromide, Allyl bromide (passed through basic alumina to remove acid traces).

  • Cryogenics: Dry ice/acetone bath (-78°C).

Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Cool to room temperature under a positive pressure of argon.

Step 2: Enolate Generation

  • Charge the flask with N-Boc-Oic-OMe (1.0 equiv, e.g., 1.0 mmol) dissolved in anhydrous THF (0.1 M concentration).

  • Cool the solution to -78°C .

  • Add LiHMDS (1.1 to 1.2 equiv) dropwise via syringe over 10 minutes.

    • Critical Control Point: Ensure the internal temperature does not rise above -70°C to prevent enolate decomposition or equilibration to the thermodynamic enolate.

  • Stir at -78°C for 45–60 minutes to ensure complete deprotonation.

Step 3: Electrophile Addition

  • Add the Electrophile (1.5 – 2.0 equiv) neat or as a solution in minimal THF.

    • Note: For reactive electrophiles like MeI, 1.5 equiv is sufficient. For bulkier electrophiles like BnBr, use 2.0 equiv and consider adding DMPU (10% v/v) if conversion is sluggish.

  • Stir at -78°C for 2 hours.

  • Allow the reaction to warm slowly to -20°C over 4 hours (or overnight for difficult substrates).

Step 4: Quench & Workup

  • Quench the reaction at low temperature with saturated aqueous NH₄Cl .

  • Extract with EtOAc (3x).

  • Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purify via flash column chromatography (typically Hexanes/EtOAc gradients).

Workflow Diagram

Protocol_Workflow cluster_setup Setup Phase cluster_reaction Reaction Phase (-78°C) cluster_workup Termination Dry Flame Dry Flask Argon Atm Solvent Dissolve Substrate in Anhydrous THF Dry->Solvent Cool Cool to -78°C Solvent->Cool Base Add LiHMDS (Dropwise) Cool->Base Wait Stir 1 hr (Enolate Formation) Base->Wait Note1 Keep T < -70°C Base->Note1 Add_E Add Electrophile (1.5 - 2.0 equiv) Wait->Add_E Quench Quench NH4Cl (-20°C) Add_E->Quench Extract Extract EtOAc Purify SiO2 Quench->Extract

Figure 2: Operational workflow for the LiHMDS-mediated alkylation.

Data Analysis & Troubleshooting

Expected Results

The following table summarizes typical results for the alkylation of N-Boc-(2S, 3aS, 7aS)-Oic-OMe.

Electrophile (R-X)EquivAdditiveTime/TempYield (%)dr (approx)
Methyl Iodide 1.5None2h @ -78°C92%>98:2
Allyl Bromide 1.5None4h @ -78°C88%95:5
Benzyl Bromide 2.0DMPU (opt)Overnight (-78 to RT)85%92:8
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Yield (<50%) Incomplete enolization or moisture ingress.Flame-dry rigorously; increase LiHMDS to 1.3 equiv; ensure LiHMDS quality.
Starting Material Recovery Electrophile unreactive at -78°C.Add DMPU or HMPA (Caution: Toxic) as cosolvent; allow to warm to -20°C.
Poor Diastereoselectivity Temperature spike during base addition; Thermodynamic equilibration.Strictly maintain T < -70°C during base addition; use a cryostat if possible.
Claisen Condensation Nucleophilic attack on ester carbonyl.Switch from LDA to LiHMDS (less nucleophilic); ensure dilute conditions.

References

  • Stereoselective Alkylation of (2S, 3aS, 7aS)

    • Gil, M. V., et al. "Towards the stereoselective synthesis of

      
      -methylated (2S,3aS,7aS)-octahydroindole-2-carboxylic acid." Tetrahedron: Asymmetry, 2008, 19(24), 2763-2766.[2]
      
  • Synthesis of (2R)-Oic via Oxazolidinones (Contrast Method)

    • Hanessian, S., et al.

      
      -functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid." J. Org.[1] Chem.
      
  • General Review on Proline Analogue Synthesis

    • Cativiela, C., & Díaz-de-Villegas, M. D. "Stereoselective synthesis of quaternary proline analogues." Tetrahedron: Asymmetry, 2000.
    • (Cited within context of Oic reviews).

  • Industrial Application (Perindopril/Trandolapril)

    • Patents regarding the synthesis of octahydroindole-2-carboxylic acid intermedi

Sources

analytical techniques for chiral purity determination of trandolapril intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Analytics for Trandolapril & Intermediates

Subject: Chiral Purity Determination of Trandolapril and Key Intermediate


-Octahydroindole-2-carboxylic Acid.
Date:  October 26, 2025
Author:  Senior Application Scientist, Analytical Development Group

Executive Summary: The Stereochemical Challenge

Trandolapril is a lipophilic Angiotensin-Converting Enzyme (ACE) inhibitor.[1] Its potency and safety profile are strictly governed by its stereochemistry. Unlike simpler ACE inhibitors, Trandolapril possesses a complex bicyclic structure derived from


-octahydro-1H-indole-2-carboxylic acid (OIC) .

The synthesis of Trandolapril involves three chiral centers in the octahydroindole ring and two in the side chain. The critical analytical challenge lies in the OIC intermediate , which lacks a strong chromophore and exists as a mixture of up to eight stereoisomers (4 enantiomeric pairs) during synthesis.

This guide provides two distinct, field-proven protocols:

  • Trace Enantiomeric Analysis of OIC: Using pre-column derivatization for high-sensitivity fluorescence detection (overcoming the lack of UV absorbance).

  • Chiral Purity of Final API: A direct Chiral RP-HPLC method using amylose-based stationary phases to separate the active drug from its diastereomers.

Structural Context & Analytical Workflow

The synthesis relies on the purity of the "Bicyclic Proline" intermediate (OIC). If the stereochemistry at the bridgehead carbons (


) or the carboxylic acid position (

) is incorrect, the final drug will be inactive or toxic.

Figure 1: Analytical Control Strategy. Method B is critical for ensuring the starting material meets the strict enantiomeric excess (ee) requirements before the expensive coupling step.

Protocol A: Trace Chiral Analysis of OIC Intermediate

The Problem:


-OIC has negligible UV absorbance above 210 nm. Direct UV detection is prone to baseline noise and low sensitivity.
The Solution:  Pre-column derivatization with FMOC-Cl (9-Fluorenylmethoxycarbonyl chloride) . This targets the secondary amine, adding a highly fluorescent tag and increasing molecular weight to improve resolution on chiral columns.
Reagents & Equipment
  • Derivatizing Agent: 5 mM FMOC-Cl in Acetonitrile.

  • Buffer: Borate buffer (0.2 M, pH 8.5).

  • Quenching Agent: 1-Adamantanamine (ADAM) or Glycine.

  • Column: Chiralpak AD-RH (Amylose tris(3,5-dimethylphenylcarbamate)), 150 x 4.6 mm, 5 µm.

Step-by-Step Procedure
  • Sample Preparation:

    • Dissolve 10 mg of OIC sample in 10 mL of Borate buffer (pH 8.5).

    • Take 100 µL of this solution into a chemically resistant vial.

  • Derivatization Reaction:

    • Add 100 µL of FMOC-Cl solution .

    • Vortex immediately and incubate at 40°C for 20 minutes .

    • Mechanism:[2][3] The chloride leaves, and the FMOC group attaches to the secondary amine of the indole ring, creating a stable carbamate.

  • Quenching (Critical):

    • Add 50 µL of ADAM solution to react with excess FMOC-Cl. This prevents the excess reagent from interfering with the chromatogram (FMOC-OH peaks).

    • Wait 2 minutes.

  • Chromatographic Conditions:

ParameterSetting
Mobile Phase A 20 mM Ammonium Acetate (pH 4.5)
Mobile Phase B Acetonitrile
Mode Isocratic (40% A : 60% B)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection Fluorescence (Ex: 265 nm, Em: 315 nm)
Injection Vol 10 µL

Expert Insight: The FMOC-OIC derivatives are extremely hydrophobic. If retention times are too long (>30 min), increase Acetonitrile to 70%. The elution order is typically the


 isomer followed by its enantiomer, but this must be confirmed with racemate standards.

Protocol B: Chiral Purity of Trandolapril API

The Problem: Trandolapril contains ester linkages that are hydrolytically unstable in high pH. Standard Normal Phase chiral methods (Hexane/IPA) often have solubility issues. The Solution: Reverse-Phase Chiral HPLC using an Amylose-based column. This offers compatibility with MS detectors and better solubility.

Reagents & Equipment
  • Column: Chiralpak AD-RH or Lux Amylose-1 (150 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile / Phosphate Buffer (pH 3.0).[1]

  • Standard: Trandolapril USP Reference Standard.

Step-by-Step Procedure
  • Mobile Phase Preparation:

    • Buffer: Dissolve 1.36 g of

      
       in 1 L water. Adjust pH to 3.0 with dilute Orthophosphoric acid.[1]
      
    • Mixture: Mix Buffer and Acetonitrile in a 60:40 (v/v) ratio.

    • Note: A low pH is essential to suppress the ionization of the carboxylic acid on the indole ring, ensuring sharp peaks.

  • Sample Preparation:

    • Prepare a stock solution of 1.0 mg/mL Trandolapril in Mobile Phase.

    • Caution: Do not use pure Acetonitrile as diluent; it may cause peak distortion (solvent effect). Use the mobile phase.

  • Chromatographic Conditions:

ParameterSetting
Column Chiralpak AD-RH (Amylose-based)
Flow Rate 0.8 mL/min
Temperature 35°C (Slightly elevated T improves mass transfer)
Detection UV at 210 nm
Run Time 25 minutes
  • System Suitability Criteria:

    • Resolution (

      
      ):  > 2.0 between Trandolapril and its nearest diastereomer.
      
    • Tailing Factor: < 1.5.

    • Theoretical Plates: > 5000.

Data Interpretation: Trandolapril has multiple diastereomers. In this system:

  • Main Peak: Trandolapril (

    
     configuration).[4][5]
    
  • Impurity B (Epimer): Usually elutes before the main peak.

  • Enantiomer: Elutes after the main peak (rare in synthesis due to using enantiopure L-alanine derivative, but must be checked).

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Peak Tailing (OIC) Secondary amine interaction with silanols.Ensure derivatization is complete. If using direct detection, add 0.1% TEA to mobile phase.
Baseline Drift (UV) Detection at 210 nm is sensitive to mobile phase changes.Use HPLC-grade reagents.[4] Ensure column temperature is stable (

).
Poor Resolution Column aging or temperature mismatch.Amylose columns are sensitive. Regenerate with 100% Acetonitrile. Lower flow rate to 0.5 mL/min to check efficiency.
Ghost Peaks FMOC-OH hydrolysis product.Optimize the Quenching step (Protocol A, Step 3). Ensure ADAM is in excess.

References

  • Vali, S. J., et al. (2012). "Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector."[6] Journal of Chromatography & Separation Techniques.

    • Source:

  • Gumieniczek, A., et al. (2003). "A study on the stereochemical purity of trandolapril and octahydro-1H-indole-2-carboxylic acid by HPLC method."[7] Acta Poloniae Pharmaceutica.

    • Source:

  • Chiral Technologies. "Enantiomer separation of acidic compounds using Chiralpak QN-AX.

    • Source:

  • BenchChem. "High-performance liquid chromatography (HPLC) method for Trandolapril using Trandolapril D5."

    • Source:

Sources

amide coupling procedure for indole-2-carboxylic acids with primary amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Amide Coupling Protocols for Indole-2-Carboxylic Acids

Introduction & Scope

Indole-2-carboxamides are privileged pharmacophores found in numerous bioactive compounds, including antiviral agents (e.g., HCV NS5B inhibitors) and anticancer therapeutics. However, the coupling of indole-2-carboxylic acids presents unique challenges compared to standard aliphatic or benzoic acid couplings.

This guide addresses the specific electronic and steric hurdles of this scaffold, providing two validated protocols:

  • Method A (Discovery Mode): A high-yield HATU-mediated protocol for milligram-scale synthesis and difficult amines.

  • Method B (Process Mode): A green, scalable T3P® (Propylphosphonic anhydride) protocol designed for ease of workup and multigram synthesis.

Mechanistic Insight: The Indole-2-Carboxyl Challenge

Successful coupling requires understanding the electronic environment of the indole ring. Unlike benzoic acids, the indole-2-carboxylic acid possesses a unique push-pull electronic system.

  • Electronic Deactivation: The electron-rich indole nitrogen (N1) donates electron density into the ring system. While this makes the C3 position nucleophilic, it can render the C2-carbonyl carbon less electrophilic, especially if the N1 is unprotected.

  • Conformational Locking: The N1-H can form an intramolecular hydrogen bond with the carbonyl oxygen of the carboxylic acid (or the activated ester), potentially locking the molecule in a planar conformation that hinders nucleophilic attack by bulky amines.

  • N1-Competition: While the N1-H (pKa ~16) is not typically nucleophilic enough to compete with a primary amine, the use of strong bases (e.g., NaH) or excessive equivalents of coupling agents can lead to transient N1-activation or dimerization.

Critical Decision: Should you protect the Indole N1? For most primary amines, direct coupling of the unprotected indole is preferred and efficient. N1-protection (e.g., Boc, SEM) is recommended only if the solubility of the starting material in organic solvents (DCM/DMF) is poor or if the amine is extremely unreactive (e.g., electron-deficient anilines).

Reagent Selection Matrix

FeatureHATU (Method A) T3P® (Method B) EDC / HOBt
Primary Use Case Discovery / HTS / Difficult AminesScale-up / Process / Green ChemStandard / Simple Amines
Reactivity Highest (Fast activation)High (Low epimerization)Moderate
Solvent System DMF, DMAc, NMPEtOAc, MeTHF, DCMDCM, DMF
Workup Chromatographic purification usually required (removes urea/N-oxide)Aqueous wash only (Water soluble by-products)Aqueous wash (Variable)
Cost HighModerateLow
Atom Economy Low (Large by-product mass)HighModerate

Experimental Protocols

Method A: HATU-Mediated Coupling (Discovery Scale)

Best for: Small scale (10 mg – 500 mg), unreactive amines, or valuable intermediates.

Reagents:

  • Indole-2-carboxylic acid (1.0 equiv)

  • Primary Amine (1.1 – 1.2 equiv)

  • HATU (1.2 equiv) [1][1]

  • DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)[1]

  • Solvent: Anhydrous DMF (preferred) or DMAc. Concentration: 0.1 M – 0.2 M.

Procedure:

  • Activation: Charge a dried reaction vial with the Indole-2-carboxylic acid (1.0 equiv) and anhydrous DMF. Add DIPEA (2.0 equiv) and stir for 5 minutes to ensure deprotonation of the carboxylic acid.

  • Active Ester Formation: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir at Room Temperature (RT) for 15–30 minutes .

    • Note: Pre-activation is crucial here to overcome the reduced electrophilicity of the indole-2-carbonyl.

  • Coupling: Add the Primary Amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), add an additional 1.0 equiv of DIPEA.

  • Reaction: Stir at RT for 2–12 hours. Monitor by LC-MS.[1][2]

    • Checkpoint: If conversion is <50% after 4 hours, heat to 40°C.

  • Workup:

    • Dilute with EtOAc (10x reaction volume).[3]

    • Wash sequentially with:

      • 10% LiCl (aq) (removes DMF).

      • Sat. NaHCO₃ (removes unreacted acid).

      • 1M HCl (removes unreacted amine/DIPEA - Skip if product is basic).

      • Brine.

    • Dry over Na₂SO₄, filter, and concentrate.[2][4]

  • Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).

Method B: T3P®-Mediated Coupling (Scalable/Green)

Best for: Scale-up (>1 g), simple workup requirements, and avoiding toxic solvents like DMF.

Reagents:

  • Indole-2-carboxylic acid (1.0 equiv)

  • Primary Amine (1.1 equiv)

  • T3P® (Propylphosphonic anhydride) (50% w/w in EtOAc) (1.5 – 2.0 equiv) [2]

  • Base: Pyridine (3.0 equiv) OR TEA (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF. Concentration: 0.2 M – 0.5 M.

Procedure:

  • Charge: To a flask equipped with a stirrer, add Indole-2-carboxylic acid (1.0 equiv), Primary Amine (1.1 equiv), and Base (Pyridine, 3.0 equiv) in EtOAc.

    • Note: Unlike HATU, T3P allows for "all-in-one" addition, but adding T3P last is standard.

  • Addition: Cool the mixture to 0°C (optional, but recommended to control exotherm). Add T3P solution (1.5 equiv) dropwise over 5–10 minutes.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

    • Optimization: If reaction is slow, T3P is thermally stable; the reaction can be refluxed in EtOAc (77°C) safely to drive completion.

  • Workup (The "T3P Advantage"):

    • Add water to the reaction mixture.

    • Separate phases.

    • Wash organic layer with 1M HCl (removes Pyridine and residual amine).

    • Wash with Sat. NaHCO₃ (removes excess T3P by-products which are water-soluble phosphates).

    • Dry and concentrate.[1][2]

  • Purification: Often yields pure product without chromatography. Recrystallize if necessary.

Optimization Logic & Troubleshooting

Visual Workflow: Decision Tree for Condition Selection

IndoleCoupling Start Start: Indole-2-COOH + Amine CheckSolubility Is Acid Soluble in EtOAc/DCM? Start->CheckSolubility CheckScale Scale of Reaction? CheckSolubility->CheckScale Yes HATU_Route Method A: HATU / DIPEA / DMF CheckSolubility->HATU_Route No (Need DMF) T3P_Route Method B: T3P / Pyridine / EtOAc CheckScale->T3P_Route > 1 gram CheckAmine Is Amine Electron Deficient? CheckScale->CheckAmine < 1 gram Heat Heat to Reflux (77°C) T3P_Route->Heat Low Conversion CheckAmine->HATU_Route Normal AcidChloride Method C: Acid Chloride (SOCl2) CheckAmine->AcidChloride Very Low Reactivity

Caption: Decision tree for selecting the optimal coupling strategy based on solubility, scale, and amine reactivity.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (Start Material remains) Indole-2-carbonyl is deactivated.Switch to HATU (Method A). If using T3P, heat to reflux. Ensure 5 min pre-activation time for HATU.
Product trapped in DMF DMF is high boiling and hard to remove.Use the "LiCl Wash" method (5x washes with 5-10% LiCl remove 99% of DMF into aqueous phase).
N-Acylation (Dimerization) Excessive base or coupling agent activating Indole-N1.Reduce Base to 2.0 equiv. Ensure strict 1:1 stoichiometry of Acid:Amine. Consider Boc-protection of N1.
Racemization (of Chiral Amine) Over-activation (Oxazolone formation).Switch to T3P (known for low racemization) [2]. Keep temperature at 0°C during addition.

References

  • Archimica. (2011).[2] T3P® (Propylphosphonic Anhydride): The Water Scavenger for Amide Bond Formation. Retrieved from [Link](Note: Redirected to Sigma Aldrich T3P Brochure).

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid (OIC) is a bicyclic non-proteinogenic α-amino acid that serves as a critical chiral building block in the pharmaceutical industry.[1] Its rigid, constrained structure, analogous to proline, makes it a valuable component in the design of peptidomimetics, enhancing metabolic stability and bioavailability.[2][3] The most prominent application of this scaffold is in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and heart failure.[2] Notably, it is a key intermediate in the industrial production of Perindopril and Trandolapril.[2][4][5]

The stereochemical integrity of OIC is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). The (2S,3aS,7aS) isomer is the specific stereoisomer required for the synthesis of Perindopril.[5] This document provides a comprehensive guide to a robust and scalable method for the synthesis of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid, focusing on the catalytic hydrogenation of (S)-indoline-2-carboxylic acid. This approach is favored for its efficiency and stereoselectivity in establishing the desired cis-fused ring system.[2]

Synthetic Strategy Overview

The large-scale synthesis of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid is centered around the stereoselective reduction of the aromatic ring of (S)-indoline-2-carboxylic acid. The choice of catalyst and reaction conditions is critical to ensure the formation of the all-cis diastereomer. Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a highly effective catalyst for this transformation when conducted in an acidic medium, typically glacial acetic acid. The acidic environment facilitates the hydrogenation process and helps to control the stereochemical outcome.

The overall synthetic workflow can be visualized as a single, efficient step followed by purification.

G cluster_0 Synthetic Workflow Start (S)-Indoline-2-carboxylic Acid Process Catalytic Hydrogenation (H₂, PtO₂ in Acetic Acid) Start->Process Substrate Product (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid Process->Product Crude Product Purification Crystallization from Ethanol Product->Purification Purification G cluster_1 Subsequent Synthesis of Perindopril OIC (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid Protection Protection (e.g., Benzyl Ester Formation) OIC->Protection Protected_OIC Protected OIC Protection->Protected_OIC Coupling Peptide Coupling with N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine Protected_OIC->Coupling Protected_Perindopril Protected Perindopril Coupling->Protected_Perindopril Deprotection Deprotection (e.g., Hydrogenolysis) Protected_Perindopril->Deprotection Perindopril Perindopril Deprotection->Perindopril Salt_Formation Salt Formation (e.g., with tert-butylamine) Perindopril->Salt_Formation Final_API Perindopril Erbumine Salt_Formation->Final_API

Sources

Troubleshooting & Optimization

preventing epimerization during the synthesis of chiral indole-2-carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Chiral Indole-2-Carboxamides

Topic: Prevention of Epimerization During Amide Coupling Ticket ID: IND-SYN-0042 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Analysis

The Problem: Synthesizing chiral indole-2-carboxamides typically involves coupling an achiral indole-2-carboxylic acid with a chiral amine or amino acid ester. The primary risk is epimerization (racemization) of the chiral amine moiety .

The Mechanism: Unlike standard peptide couplings, the indole-2-carbonyl system presents a unique electronic challenge. The indole ring is electron-rich, but the carbonyl at the 2-position is conjugated. When coupled to an amino acid ester (e.g., L-Val-OMe), the resulting


-proton on the amino acid is flanked by two carbonyls (the indole amide and the ester).

This


-proton is significantly acidic (

). The use of standard tertiary amine bases (TEA, DIPEA) during coupling—or even during workup—can deprotonate this center, leading to an enolate intermediate that reprotonates non-stereoselectively.

Critical Success Factor: The suppression of epimerization relies on Base Management . You must use coupling reagents that function in acidic to weakly basic conditions (pH 5–7) and avoid strong bases that can access the


-proton.

Mechanistic Visualization

The following diagram illustrates the pathway of base-catalyzed epimerization in indole-2-carboxamides and the intervention points.

EpimerizationMechanism Start Chiral Amine + Indole-2-COOH Activation Activated Carboxylate (O-Acylisourea / Anhydride) Start->Activation Coupling Reagent Coupling Nucleophilic Attack by Amine Activation->Coupling Product Chiral Indole-2-Carboxamide (Desired S-isomer) Coupling->Product Enolate Planar Enolate Intermediate (Loss of Chirality) Product->Enolate Deprotonation of α-H Base Excess Strong Base (TEA / DIPEA) Base->Enolate Catalyzes Racemate Racemic Mixture (R/S Isomers) Enolate->Racemate Reprotonation T3P T3P / Pyridine (Low Epimerization) T3P->Activation Preferred Method

Figure 1: Mechanism of base-catalyzed epimerization and the critical role of base strength.

Recommended Protocols (Self-Validating Systems)

Do not rely on standard HATU/DIPEA conditions for this scaffold. The high basicity required for HATU often leads to 5–15% racemization.

Protocol A: The "Gold Standard" (T3P/Pyridine)

Why this works: T3P (Propanephosphonic acid anhydride) acts as a highly reactive anhydride generator but, crucially, it is acidic. When used with pyridine (a weak base,


), the reaction medium never becomes basic enough to deprotonate the sensitive 

-proton of the product.

Reagents:

  • Indole-2-carboxylic acid (1.0 equiv)

  • Chiral Amine / Amino Acid Ester (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF, 1.5 – 2.0 equiv)

  • Pyridine (3.0 – 5.0 equiv) [Alternative: 2,4,6-Collidine]

  • Solvent: EtOAc (Preferred) or DMF/DCM.

Step-by-Step:

  • Dissolution: Dissolve the Indole-2-carboxylic acid and the Chiral Amine (salt form is fine) in EtOAc (concentration 0.1 M).

  • Base Addition: Cool to 0°C. Add Pyridine. Note: The solution may remain a suspension.

  • Activation: Add T3P solution dropwise over 5 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir.

    • Validation: Monitor by LC-MS.[1] T3P reactions are typically slower (2–12 hours) but cleaner.

  • Workup (Crucial):

    • Quench with water first.

    • Wash organic layer with 0.5 M HCl (or citric acid) to remove pyridine.

    • Wash with Sat. NaHCO₃ (briefly) and Brine.

    • Why? Extended exposure to basic NaHCO₃ can induce epimerization. Keep washes acidic/neutral as long as possible.

Protocol B: Mixed Anhydride (For Acid-Sensitive Substrates)

Why this works: Uses rapid activation at low temperature (-15°C) with a weak base (NMM).

Reagents:

  • Isobutyl chloroformate (IBCF) (1.05 equiv)

  • N-Methylmorpholine (NMM) (1.1 equiv)

  • Solvent: THF (anhydrous).[2]

Step-by-Step:

  • Dissolve Indole-2-COOH and NMM in THF. Cool to -15°C (Salt/Ice bath).

  • Add IBCF dropwise. Stir for 15 mins (Formation of mixed anhydride).

  • Add the Chiral Amine (free base preferred) dissolved in THF dropwise.

  • Stir at -15°C for 1 hour, then slowly warm to 0°C. Do not heat.

Troubleshooting & Optimization Guide

Data Summary: Coupling Reagent vs. Epimerization Risk [2][3][4][5][6][7]

ReagentBase SystemRisk LevelNotes
T3P PyridineLow (<1%) Best for scale-up; easy workup.
EDC / HOBt NMM / DIPEAMedium Slow activation can allow time for base-catalyzed side reactions.
HATU DIPEA (3 eq)High HATU requires basic pH for activation, often incompatible with sensitive chiral centers.
Acid Chloride TEAVery High HCl generation and ketene pathways cause rapid racemization.

Diagnostic Q&A:

Q1: I see a 50:50 mixture of diastereomers by LC-MS. What happened?

  • Diagnosis: Complete racemization. This usually indicates that your starting material (chiral amine) racemized before coupling, or the reaction conditions were extremely basic (pH > 10).

  • Fix: Check if you used excess DIPEA or DBU. Switch to Protocol A (Pyridine). Ensure your starting amine salt was not neutralized with a strong base in a separate step and stored.

Q2: My yield is low with T3P (20-30%).

  • Diagnosis: T3P is sensitive to steric bulk and requires a specific stoichiometry.

  • Fix: Increase T3P to 2.5 equivalents. Ensure the solvent is dry (T3P hydrolyzes). If the indole is 3-substituted (sterically hindered), heat the reaction to 40°C only if using Pyridine (do not heat with DIPEA).

Q3: Can I use DMF as a solvent?

  • Diagnosis: DMF is polar and can stabilize charged intermediates that lead to racemization.

  • Fix: Try Ethyl Acetate (EtOAc) or DCM first. Non-polar solvents suppress the separation of ion pairs, reducing the basicity of the system. Use DMF only if solubility is strictly required.

References

  • Dunetz, J. R., et al. (2011).[6] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

    • Source:

    • Relevance: Establishes T3P/Pyridine as the benchmark for preventing epimeriz
  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

    • Source:

    • Relevance: Comprehensive review of coupling mechanisms and side reactions including racemiz
  • Han, S. Y., & Kim, Y. A. (2004). "Recent development of peptide coupling reagents in organic synthesis."[7] Tetrahedron, 60(11), 2447-2467.

    • Source:

    • Relevance: Discusses the mechanics of HATU/HOAt and the risks of over-activ
  • BenchChem Technical Support. (2025). "Avoiding epimerization during synthesis of euscaphic acid analogs."

    • Source:

    • Relevance: Practical troubleshooting for -chiral centers adjacent to carbonyls.

Sources

Validation & Comparative

Comparative Guide: Structure-Activity Relationship (SAR) of 1H-Indole-2-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: Antitubercular Agents Targeting MmpL3

Executive Summary

The 1H-indole-2-carboxamide scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly in the development of next-generation antitubercular agents. Unlike traditional antibiotics that target cell wall synthesis enzymes (e.g., Isoniazid targeting InhA), these derivatives primarily target MmpL3 (Mycobacterial membrane protein Large 3), a crucial transporter responsible for shuttling mycolic acids across the inner membrane of Mycobacterium tuberculosis (Mtb).

This guide critically analyzes the SAR of this class, benchmarking lead candidates (e.g., NITD-304, NITD-349) against standard-of-care antibiotics and alternative scaffolds.

Part 1: The Scaffold Architecture & Pharmacophore

The success of the 1H-indole-2-carboxamide scaffold lies in its ability to bridge a hydrophobic pocket and a proton-relay site within the MmpL3 channel.

Core Pharmacophore Elements
  • Indole Core: Provides a rigid, planar scaffold that fits into the transmembrane channel.

  • C2-Carboxamide Linker: The amide nitrogen (NH) acts as a critical Hydrogen Bond Donor (HBD).

  • Lipophilic Tail (Right-Hand Side): Usually a bulky cycloalkyl group (adamantyl, cyclohexyl) that occupies the hydrophobic lipid-translocation channel.

Visualizing the SAR Rules

The following diagram illustrates the validated structure-activity relationships for MmpL3 inhibition.

SAR_Map Core 1H-Indole-2-Carboxamide (Scaffold) R_Indole_N Indole NH (N1) Must remain unsubstituted or small alkyl (Me) allowed (H-bond donor) Core->R_Indole_N Position 1 R_C4_C6 C4 & C6 Positions Halogenation (F, Cl) Increases metabolic stability (Blocks CYP450 oxidation) Core->R_C4_C6 Positions 4,6 R_Linker Amide Linker (C2) NH is CRITICAL Methylation of amide N abolishes activity Core->R_Linker Position 2 R_Tail N-Substituent (R) Bulky Lipophilic Groups (Adamantyl, Cyclohexyl) Correlation: High Lipophilicity = High Potency R_Linker->R_Tail Attached Group

Figure 1: Validated SAR map for MmpL3 inhibition. Green nodes indicate modifications that enhance potency/stability; Red nodes indicate strict structural requirements.

Part 2: Comparative Analysis

This section evaluates the performance of optimized indole-2-carboxamides against standard antibiotics and structural isomers.

The "Magic Methyl" and Halogenation Effect

Early generation compounds (unsubstituted indoles) suffered from rapid metabolic clearance. The introduction of fluorine at C4 and C6, combined with specific methyl placements, drastically improved the pharmacokinetic profile without sacrificing potency.

Key Insight: The 4,6-difluoro substitution pattern is superior to the unsubstituted or mono-substituted analogues because it blocks sites prone to oxidative metabolism by cytochrome P450 enzymes while maintaining the electronic properties required for binding.

Isomeric Comparison: Indole-2 vs. Indole-3

A critical question in scaffold design is the position of the carboxamide.

Feature1H-Indole-2 -carboxamide1H-Indole-3 -carboxamide
Primary Target (TB) MmpL3 (High Potency)QcrB or DprE1 (Variable)
Binding Mode Linear conformation fits MmpL3 pore.Bent conformation; steric clash in MmpL3.
Selectivity High selectivity for Mycobacteria.[1]Often shows cross-activity with Cannabinoid receptors (CB2).
Verdict Preferred for TB. Preferred for antiviral/pain (CB2) applications.

Part 3: Performance Benchmarking (Experimental Data)

The following data consolidates results from Stec et al. and Novartis Institute for Tropical Diseases (NITD) studies, comparing lead candidates against Isoniazid (first-line drug).

Table 1: In Vitro Potency and Cytotoxicity

Assay Conditions: M. tuberculosis H37Rv strain; Cytotoxicity in Vero cells.

Compound IDStructure DescriptionMIC (µM)CC50 (µM)Selectivity Index (SI)
NITD-304 4,6-dimethyl-N-(cyclohexyl)0.015> 100> 6,600
NITD-349 4,6-difluoro-N-(adamantyl)0.020> 50> 2,500
Compound 26 4,6-difluoro-N-(pinanyl)*0.012 > 200> 16,000
Isoniazid (Standard of Care)0.400> 500> 1,250
Rifampicin (Standard of Care)0.010> 100> 10,000

*Compound 26: 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide.[2][3]

Analysis:

  • Potency: The lead indole-2-carboxamides (NITD-304, Cmpd 26) exhibit MIC values 20-30x lower than Isoniazid and are comparable to Rifampicin.

  • Safety: The Selectivity Index (SI) for Compound 26 is exceptional (>16,000), indicating a wide therapeutic window.

Part 4: Mechanism of Action (MmpL3 Blockade)

MmpL3 is an essential transporter that flips Trehalose Monomycolate (TMM) from the cytoplasm to the periplasm.[4][5] Indole-2-carboxamides bind to the proton translocation channel, effectively "jamming" the energy source of the transporter.

MOA_Pathway TMM_Cyto TMM (Cytoplasm) Precursor Lipid MmpL3 MmpL3 Transporter (Inner Membrane) TMM_Cyto->MmpL3 Substrate Entry TMM_Peri TMM (Periplasm) Cell Wall Assembly MmpL3->TMM_Peri Translocation PMF Proton Motive Force (Energy Source) PMF->MmpL3 Powers Transport Inhibitor Indole-2-carboxamide (Inhibitor) Inhibitor->MmpL3 Binds Proton Channel (Blocks Conformational Change) CellDeath Cell Wall Collapse Bactericidal Effect TMM_Peri->CellDeath Accumulation of TMM Loss of TDM

Figure 2: Mechanism of Action. The inhibitor binds to MmpL3, preventing the utilization of the Proton Motive Force, halting cell wall construction.

Part 5: Experimental Protocols

To ensure reproducibility, the following protocols are standardized for the synthesis and evaluation of these derivatives.

Chemical Synthesis (Amide Coupling)

Objective: Synthesize N-substituted-1H-indole-2-carboxamides.

Reagents:

  • Substituted Indole-2-carboxylic acid (1.0 equiv)

  • Amine (R-NH2) (1.1 equiv)

  • HATU (1.2 equiv) or EDC.HCl/HOBt

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM.

Workflow:

  • Activation: Dissolve the indole-2-carboxylic acid in anhydrous DMF (5 mL/mmol) under nitrogen atmosphere. Add DIPEA and stir for 10 minutes at 0°C.

  • Coupling: Add HATU. Stir for 15 minutes at 0°C to form the activated ester.

  • Addition: Add the amine (e.g., adamantylamine) dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor via TLC (System: Hexane/Ethyl Acetate 7:3).

  • Workup: Dilute with EtOAc, wash sequentially with 1N HCl, sat. NaHCO3, and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (Silica gel, gradient Hexane -> EtOAc).

MmpL3 Inhibition Assay (Whole Cell TMM/TDM Analysis)

Objective: Confirm MmpL3 as the target by observing lipid accumulation.

  • Culture: Grow M. tuberculosis H37Rv to mid-log phase (OD600 ~0.6).

  • Treatment: Incubate cultures with the test compound (at 5x MIC) for 4 hours. Include untreated control and SQ109 (positive control).

  • Labeling: Add [1,2-14C]acetate (1 µCi/mL) and incubate for an additional 12 hours.

  • Extraction: Harvest cells, wash with PBS. Extract lipids using CHCl3/CH3OH (2:1).

  • Analysis: Resolve lipids on TLC plates (System: CHCl3/CH3OH/H2O 65:25:4).

  • Readout: Visualize via autoradiography.

    • Result Interpretation: MmpL3 inhibition is confirmed by the accumulation of TMM (Trehalose Monomycolate) and the disappearance of TDM (Trehalose Dimycolate).

References

  • Stec, J., et al. (2016).[3][6] "Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection."[2][3][7] Journal of Medicinal Chemistry.

  • Rao, S. P., et al. (2013). "Indolcarboxamide is a potent inhibitor of Mycobacterial Membrane Protein Large 3 (MmpL3)."[5][8] Science Translational Medicine.

  • Li, W., et al. (2014). "Crystal structure of the MmpL3 transporter." Cell.
  • Lun, S., et al. (2013). "Indole-2-carboxamide derivatives as a new class of antitubercular agents." Tetrahedron Letters.
  • Alsayed, S. S. R., et al. (2021).[1] "Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis." RSC Medicinal Chemistry.

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A Comparative Guide for Researchers: Analyzing Non-Chromophoric Compounds with HPLC-RI and Its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of analytical chemistry, the detection and quantification of compounds that lack a UV-absorbing chromophore present a persistent challenge.[1][2] For researchers and drug development professionals, selecting the appropriate analytical technique is paramount for accurate characterization of substances such as sugars, lipids, polymers, and certain pharmaceuticals.[3][4] This guide provides an in-depth comparison of High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI), a traditional workhorse for this task, against more modern alternatives including Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), and Mass Spectrometry (MS).

Deep Dive: HPLC with Refractive Index Detection (HPLC-RI)

The Refractive Index (RI) detector is a universal detector that measures the difference in the refractive index between the mobile phase and the eluent containing the analyte.[5] It is a bulk property detector, meaning it measures a property common to both the analyte and the mobile phase.[5]

Principle of Operation

The core of an RI detector is a flow cell with two compartments: a sample cell through which the column eluent passes, and a reference cell containing the pure mobile phase.[6][7] A beam of light is passed through both cells, and any change in the refractive index of the eluent in the sample cell causes the light beam to be deflected.[7][8] This deflection is measured by a photodiode, generating a signal proportional to the concentration of the analyte.[7]

HPLC_RI_Principle cluster_detector Refractive Index Detector light_source Light Source collimating_lens Collimating Lens light_source->collimating_lens Light Beam flow_cell Reference Cell (Mobile Phase) Sample Cell (Eluent) collimating_lens->flow_cell:ref collimating_lens->flow_cell:samp mirror Mirror flow_cell->mirror photodetector Photodetector mirror->photodetector Deflected Beam Signal_Processor Signal Processor & Chromatogram photodetector->Signal_Processor Electrical Signal HPLC_Column From HPLC Column HPLC_Column->flow_cell:samp Eluent Mobile_Phase_Reservoir Mobile Phase Reservoir Mobile_Phase_Reservoir->flow_cell:ref Pure Mobile Phase

Caption: Principle of a differential refractive index detector.

Advantages and Limitations

Advantages:

  • Universality: The RI detector can detect nearly any compound, provided its refractive index is different from that of the mobile phase.[9][10]

  • Simplicity and Cost-Effectiveness: It is a relatively simple and inexpensive detector to operate and maintain.[9]

  • Non-Destructive: The sample is not destroyed during analysis and can be collected for further investigation.[11]

Limitations:

  • Incompatibility with Gradient Elution: Because the detector measures the difference in refractive index between the sample and reference cells, any change in the mobile phase composition during a gradient run will cause a significant baseline drift, rendering it unusable.[3][6][12]

  • Low Sensitivity: Compared to other detectors like UV or fluorescence, the RI detector has significantly lower sensitivity.[3][5][6]

  • Temperature and Flow Rate Sensitivity: The refractive index of a liquid is highly dependent on temperature.[3][13] Therefore, a stable column and detector temperature are crucial for a stable baseline.[12] Fluctuations in flow rate can also affect the signal.[11]

  • Limited Dynamic Range: The linear response range of an RI detector is relatively narrow.[6]

Alternative Detection Methods for Non-Chromophoric Compounds

The limitations of HPLC-RI, particularly its incompatibility with gradient elution and low sensitivity, have driven the adoption of alternative "universal" detection technologies.

Evaporative Light Scattering Detection (ELSD)

Principle of Operation: ELSD is an aerosol-based detector. The eluent from the HPLC column is first nebulized into a fine mist. This aerosol is then passed through a heated drift tube where the mobile phase is evaporated, leaving behind fine particles of the non-volatile analyte. These particles then pass through a light beam, and the scattered light is measured by a photodetector.[14] The intensity of the scattered light is proportional to the mass of the analyte.

ELSD_Principle cluster_elsd Evaporative Light Scattering Detector nebulizer Nebulizer drift_tube Heated Drift Tube nebulizer->drift_tube Aerosol detection_chamber Detection Chamber drift_tube->detection_chamber Dried Analyte Particles Waste Vaporized Mobile Phase drift_tube->Waste light_source Light Source light_source->detection_chamber Light Beam photodetector Photodetector detection_chamber->photodetector Scattered Light Signal_Processor Signal Processor photodetector->Signal_Processor HPLC_Column From HPLC Column HPLC_Column->nebulizer Gas_Inlet Nitrogen Gas Gas_Inlet->nebulizer

Caption: Workflow of an Evaporative Light Scattering Detector.

Advantages:

  • Gradient Compatible: ELSD is compatible with gradient elution, as the mobile phase is removed before detection.[15][16]

  • More Sensitive than RI: Generally, ELSD offers better sensitivity than RI detection.[13][17]

  • Universal for Non-Volatile Analytes: It can detect any analyte that is less volatile than the mobile phase.[14]

Limitations:

  • Non-Linear Response: The relationship between analyte mass and detector response is often non-linear, which can complicate quantification.[13][17]

  • Requires Volatile Mobile Phases: Non-volatile buffers (e.g., phosphate) cannot be used as they will not evaporate and will be detected as part of the analyte.[16]

  • Analyte Must Be Non-Volatile: Semi-volatile compounds may be lost during the evaporation step, leading to poor sensitivity.[18]

Charged Aerosol Detection (CAD)

Principle of Operation: Similar to ELSD, CAD is an aerosol-based detector.[18] After nebulization and solvent evaporation, the resulting analyte particles are charged by collision with ionized nitrogen gas. The amount of charge transferred to the particles is proportional to their size (and thus, mass). These charged particles are then detected by a highly sensitive electrometer, which measures the total charge.[19]

Advantages:

  • High Sensitivity and Wide Dynamic Range: CAD is generally more sensitive than ELSD and RI, with a wider linear dynamic range than ELSD.[15][18][20]

  • Gradient Compatible: Like ELSD, it is fully compatible with gradient elution methods.[15][19]

  • More Consistent Response: The response is largely independent of the analyte's chemical properties, leading to more uniform response factors for different compounds compared to ELSD.[18][19]

Limitations:

  • Requires Volatile Mobile Phases: Similar to ELSD, non-volatile mobile phase components are not suitable.[16]

  • Analyte Must Be Non-Volatile: The analyte must be non-volatile or semi-volatile to be detected.[21]

  • Complexity and Cost: CAD instruments are generally more complex and expensive than RI detectors.

Mass Spectrometry (MS)

Principle of Operation: Mass spectrometry identifies and quantifies compounds based on their mass-to-charge ratio (m/z). When coupled with HPLC, the eluent is introduced into an ion source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) which generates gas-phase ions from the analyte molecules. These ions are then separated by a mass analyzer and detected.

Advantages:

  • High Sensitivity and Selectivity: MS is an extremely sensitive and selective detection method, capable of detecting trace-level impurities.[11]

  • Provides Structural Information: MS provides mass information, which can be used to identify unknown compounds and confirm the identity of known ones.

  • Excellent for Complex Mixtures: Its selectivity makes it ideal for analyzing complex samples.[22]

Limitations:

  • Ionization is Required: The compound must be able to form gas-phase ions to be detected.[15] While modern ion sources are very efficient, some compounds may not ionize well.

  • Ion Suppression: The presence of other components in the sample or mobile phase can suppress the ionization of the target analyte, affecting quantification.[15]

  • High Cost and Complexity: HPLC-MS systems are the most expensive and complex of the options discussed, requiring specialized training to operate and maintain.

Head-to-Head Comparison

The choice of detector depends heavily on the specific analytical challenge, including the nature of the analyte, the required sensitivity, and the complexity of the sample matrix.

FeatureRefractive Index (RI)Evaporative Light Scattering (ELSD)Charged Aerosol (CAD)Mass Spectrometry (MS)
Principle Bulk property (refraction)[7]Aerosol-based (light scattering)[14]Aerosol-based (charge measurement)[19]Mass-to-charge ratio[22]
Universality Truly universal[9]Near-universal (non-volatile)[14]Near-universal (non/semi-volatile)[21]Near-universal (ionizable)[15]
Gradient Elution Not compatible[3][6]Yes[15]Yes[15]Yes
Sensitivity Low[3][5]Moderate[17]High[15][20]Very High[11]
Response Linearity Good over a narrow range[6]Non-linear[13][17]Good over a wide range[18]Good, but susceptible to matrix effects
Mobile Phase AnyVolatile only[16]Volatile only[16]Volatile, MS-compatible
Provides ID Info NoNoNoYes (Mass)
Relative Cost LowMediumMedium-HighHigh
Ease of Use SimpleModerateModerateComplex

Experimental Protocol: Analysis of Simple Sugars by HPLC-RI

This protocol outlines a typical isocratic method for the separation and quantification of simple sugars, a common application for HPLC-RI.[23][24]

Objective: To quantify fructose, glucose, and sucrose in a food sample.

1. Instrumentation and Materials:

  • HPLC system with an isocratic pump, autosampler, column oven, and a Refractive Index Detector.

  • Amino-propy-silane bonded column (e.g., 250 mm x 4.6 mm, 5 µm).

  • HPLC-grade acetonitrile and ultrapure water.

  • Fructose, glucose, and sucrose analytical standards.

  • Sample (e.g., fruit juice).

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile/Water (75:25 v/v).[23] The mobile phase must be thoroughly degassed.[16]

  • Flow Rate: 1.0 mL/min.[23]

  • Column Temperature: 40°C.[23] A stable temperature is critical for RI detection.

  • Detector Temperature: 40°C (or matched to column temperature).

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Stock Standards: Prepare individual stock solutions of fructose, glucose, and sucrose (e.g., 10 mg/mL) in the mobile phase.

  • Working Standards: Create a mixed working standard solution and perform serial dilutions to generate a calibration curve (e.g., 0.5, 1, 2, 5, 10 mg/mL).

  • Sample Preparation: Centrifuge the fruit juice to remove particulates. Filter the supernatant through a 0.45 µm syringe filter. Dilute the filtered sample with the mobile phase to bring the expected sugar concentrations within the calibration range.

4. System Equilibration and Analysis:

  • Causality: The RI detector is highly sensitive to temperature and mobile phase composition changes.[3][12] Therefore, a lengthy equilibration is a self-validating step to ensure a stable baseline.

  • Procedure:

    • Purge the pump with fresh, degassed mobile phase.

    • Equilibrate the entire system (column and detector) by running the mobile phase at the set flow rate and temperature for at least 1-2 hours, or until a stable, flat baseline is achieved.[13]

    • Inject the series of working standards to generate a calibration curve for each sugar.

    • Inject the prepared sample(s).

    • Integrate the peak areas for each sugar and quantify using the calibration curve.

Conclusion: Selecting the Right Tool for the Job

The analysis of non-chromophoric compounds is no longer a significant bottleneck for researchers, thanks to the availability of several robust detection methods.

  • HPLC-RI remains a viable, cost-effective option for simple, isocratic separations of known compounds where high sensitivity is not required, such as in QC environments for highly concentrated substances like sugars.[3][23] Its major drawback is the inability to perform gradient separations, which severely limits its use in method development and the analysis of complex mixtures.[12]

  • ELSD and CAD represent a significant step up, offering gradient compatibility and improved sensitivity.[15] CAD is often favored over ELSD due to its better sensitivity, wider dynamic range, and more consistent inter-analyte response, which simplifies quantification.[18][20] These detectors are excellent for routine analysis of a wide range of non-volatile compounds when structural information is not needed.

  • Mass Spectrometry is the most powerful tool in the arsenal. It provides unparalleled sensitivity and selectivity, along with critical structural information for compound identification.[22] For drug discovery, impurity profiling, and the analysis of complex biological or environmental samples, HPLC-MS is often the method of choice, despite its higher cost and complexity.[22]

Ultimately, the optimal choice of detector is a trade-off between the analytical requirements of the project and the practical constraints of the laboratory. By understanding the fundamental principles, advantages, and limitations of each technique, researchers can make an informed decision to ensure the generation of accurate and reliable data.

References

  • Biocompare. (n.d.). HPLC Refractive Index Detectors. Retrieved from [Link]

  • Waters Corporation. (n.d.). Benefits of using mass detection for analysis of non-chromophoric compounds. Retrieved from [Link]

  • Shinde, V. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Veeprho. Retrieved from [Link]

  • QbD Group. (2025, October 8). The Eyes of HPLC: Strategic Use of Detectors. Retrieved from [Link]

  • Phenomenex. (2025, April 1). Types of HPLC Detectors. Retrieved from [Link]

  • Koski, A., Vainio, A., & Laakso, P. (2006, September 23). Comparison of the Evaporative Light Scattering Detector (ELSD) and Refractive Index Detector (RID) in Lipid Analysis. Taylor & Francis Online. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Refractive index detector – Knowledge and References. Retrieved from [Link]

  • Bailey, R. C., et al. (n.d.). Refractive Index-Based Detection of Gradient Elution Liquid Chromatography using Chip-Integrated Microring Resonator Arrays. PMC. Retrieved from [Link]

  • R Discovery. (1993, August 1). Comparison of the Evaporative Light Scattering Detector (ELSD) and Refractive Index Detector (RID) in Lipid Analysis. Retrieved from [Link]

  • Scribd. (n.d.). Refractive Index Detector in HPLC. Retrieved from [Link]

  • ResearchGate. (2017, August 18). RID vs ELSD vs PAD vs CAD for carbohydrate detection. Which one is the the most?. Retrieved from [Link]

  • Holzgrabe, U. (2021, May 10). No chromophore - no problem?. Wiley Analytical Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds | Request PDF. Retrieved from [Link]

  • Bentham Science Publishers. (2023, October 1). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Retrieved from [Link]

  • SCION Instruments. (2024, January 25). RI Detector HPLC. Retrieved from [Link]

  • JoVE. (2024, December 5). High-Performance Liquid Chromatography: Types of Detectors. Retrieved from [Link]

  • ResearchGate. (2025, August 7). On-Column Approach in the HPLC-UV Analysis of Non-chromophoric Compounds Using Azelaic Acid as a Model. Retrieved from [Link]

  • JASCO Global. (2025, December 9). Principles of HPLC (4) Detectors. Retrieved from [Link]

  • JASCO Global. (2021, October 11). Quantitative analysis of sugars (Direct detection by RI detector). Retrieved from [Link]

  • Peak Scientific. (2017, January 24). What are Evaporative Light-Scattering Detectors?. Retrieved from [Link]

  • ResearchGate. (2016, March 23). What are the applications of refractive index detector in HPLC analysis?. Retrieved from [Link]

  • Semantic Scholar. (2012, September 25). On-Column Approach in the HPLC-UV Analysis of Non-chromophoric Compounds Using Azelaic Acid as a Model. Retrieved from [Link]

  • protocols.io. (n.d.). Analysis of sugars, small organic acids, and alcohols by HPLC-RID. Retrieved from [Link]

  • Bohrium. (1993, August 1). Comparison of the Evaporative Light Scattering Detector (ELSD) and Refractive Index Detector (RID) in Lipid Analysis. Retrieved from [Link]

  • LCGC International. (2020, November 11). Avoiding Refractive Index Detector Problems. Retrieved from [Link]

  • National University of Science and Technology Oman. (2024, February 25). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Retrieved from [Link]

  • Bentham Science Publisher. (2023, October 10). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Retrieved from [Link]

  • LCGC International. (2022, April 15). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. Retrieved from [Link]

  • Young In Chromass. (n.d.). Determination of Sugars by ChroZen HPLC (Refractive Index Detector). Retrieved from [Link]

  • PubMed. (2010, March 5). Review of operating principle and applications of the charged aerosol detector. Retrieved from [Link]

  • Chromatography Forum. (2010, July 13). The detection of surfactants without any chromophoric group. Retrieved from [Link]

  • PMC. (n.d.). Improvement in Analytical Methods for Determination of Sugars in Fermented Alcoholic Beverages. Retrieved from [Link]

  • LabRulez LCMS. (2023, March 21). No chromophore – no HPLC analysis?. Retrieved from [Link]

  • Chimia. (2017, March 16). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. Retrieved from [Link]

  • LabRulez LCMS. (2025, May 6). Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Reach Separations. (n.d.). A comparison of CAD and ELSD as non-UV detection techniques. Retrieved from [Link]

  • CNKI. (n.d.). Comparison of Three Detectors Used for HPLC Determination of Monoglycerides. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling Octahydro-1H-indole-2-carboxamide: Essential Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of this guide is to establish a self-validating system of safety, where the rationale behind each procedural step is understood, ensuring that safety is not merely followed, but ingrained in the operational workflow.

Hazard Identification and Risk Profile

Understanding the potential hazards is the first step in mitigating risk. Based on the GHS classifications for the analogous carboxylic acid compound, we can infer a similar hazard profile for the carboxamide derivative.[1][2] Indole compounds, in general, are known to cause irritation and may have other toxic effects.[3][4]

Table 1: Inferred Hazard Profile for Octahydro-1H-indole-2-carboxamide

Hazard ClassGHS CategoryHazard StatementSource
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][5]
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritation[1][2][4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][6]
Acute Toxicity (Dermal)Category 3H311: Toxic in contact with skin (based on parent indole structure)[4]
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed (based on parent indole structure)[4]

Core Personal Protective Equipment (PPE) Mandates

A multi-layered approach to PPE is non-negotiable. The selection of specific equipment is based on preventing exposure through all potential routes: dermal, ocular, and respiratory.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale and Causality
Eye & Face Protection Chemical safety goggles compliant with EN166 (EU) or OSHA 29 CFR 1910.133 (US). A face shield should be worn over goggles when handling larger quantities or during splash-risk procedures.[7]The compound is classified as a serious eye irritant.[1][2] Goggles provide a seal against dust and splashes, while a face shield offers a broader barrier of protection for the entire face.
Hand Protection Chemically resistant nitrile or neoprene gloves (minimum 8 mil thickness).[8]To prevent skin contact, as the compound is a known skin irritant and related indole structures can be toxic upon dermal absorption.[1][4][8] Gloves must be inspected before use and changed immediately if contaminated.
Body Protection A flame-resistant laboratory coat, long pants, and closed-toe shoes.[8]To prevent accidental skin exposure from spills or airborne dust.[8]
Respiratory Protection All handling must be conducted in a certified chemical fume hood.[7] If weighing or generating dust outside a fume hood, a NIOSH-approved respirator with a P100 particulate filter is required.[8]The compound is expected to cause respiratory irritation.[1][6] Engineering controls (fume hood) are the primary defense against inhaling airborne particles.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe laboratory environment.

Engineering Controls & Preparation
  • Fume Hood: All handling of this compound, including weighing, transferring, and solution preparation, must occur within a certified chemical fume hood.[7]

  • Safety Equipment: Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[6][9]

  • Work Area Preparation: Before handling, line the work surface within the fume hood with absorbent, disposable bench paper.

  • PPE Donning: Correctly don all required PPE as specified in Table 2 before entering the handling area.

Handling the Compound
  • Weighing: Whenever possible, weigh the solid compound directly within the fume hood. If an external balance must be used, tare a sealed container, add the compound inside the fume hood, and then re-weigh the sealed container. This minimizes the potential for dust dissemination.

  • Solution Preparation: When preparing solutions, add solvents to the solid compound slowly and carefully to prevent splashing.

  • Contamination Control: Change gloves immediately if they become contaminated.[8]

Emergency First-Aid Procedures
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][6]

  • Skin Contact: Take off immediately all contaminated clothing. Wash off with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[4][6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration. Get medical attention if symptoms occur.[6]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention if you feel unwell.[4][6]

Integrated Safety and Disposal Workflow

The following diagram illustrates the complete, cyclical process for safely managing this compound from receipt to disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Response prep1 Verify Fume Hood Certification prep2 Check Eyewash & Safety Shower prep1->prep2 prep3 Don All Required PPE (Goggles, Gloves, Lab Coat) prep2->prep3 handle1 Weigh Compound prep3->handle1 Proceed to handling handle2 Prepare Solution handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Glassware & Surfaces handle3->clean1 Experiment complete emergency Spill or Exposure Event handle3->emergency If incident occurs clean2 Segregate Waste clean1->clean2 clean3 Dispose of Waste in Labeled, Sealed Container clean2->clean3 clean3->prep1 For next operation first_aid Follow First-Aid Procedures emergency->first_aid

Caption: Workflow for handling this compound.

Decontamination and Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All materials contaminated with this compound, including disposable gloves, bench paper, and excess reagents, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Container Management: Waste containers must be compatible with the chemical, in good condition, and kept closed when not in use.[7]

  • Disposal Method: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[6] Disposal should be conducted through an approved and licensed waste disposal plant, often via controlled incineration.[10][11] Do not discharge into sewer systems.[10]

  • Contaminated Packaging: Empty containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning. Alternatively, they can be punctured to prevent reuse and disposed of in a sanitary landfill if regulations permit.[10]

This guide is intended to provide a robust framework for the safe handling of this compound. It is imperative that all laboratory personnel are trained on these procedures and that a culture of safety is actively maintained.

References

  • Benchchem. (n.d.). Personal protective equipment for handling 1-Cyclopropyl-4-methoxy-1H-indole.
  • Benchchem. (n.d.). Personal protective equipment for handling 2,2,2-trichloro-1-(1H-indol-3-yl)ethanone.
  • GazFinder. (n.d.). indole (C8H7N).
  • PubChem. (2025). 2-Carboxyoctahydroindole, (2S,3aS,7aS)-. National Center for Biotechnology Information. Retrieved from [Link]

  • ITW Reagents. (2025). Safety data sheet - nicotinamide.
  • ECHEMI. (n.d.). rel-(3aR,7aS)-Octahydro-1H-isoindole SDS, 1470-99-1 Safety Data Sheets.
  • Google Patents. (n.d.). WO2011009021A1 - Processes for the synthesis of (2s, 3ar, 7as)-octahydro-1h-indole carboxylic acid as an intermediate for trandolapril.
  • Benchchem. (n.d.). Application Notes and Protocols for the Quantification of Octahydro-1H-indole-2-carboxylic Acid Isomers.
  • PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline.
  • Longdom Publishing. (2012, August 26). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Retrieved from [Link]

  • Benchchem. (n.d.). Personal protective equipment for handling cis-Octahydro-1H-isoindole hydrochloride.
  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.